1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is an organic compound with the molecular formula C10H13NO2. It is also known by its systematic name, this compound. This compound is characterized by a benzodioxane ring structure, which is a common motif in various bioactive molecules. It is used in various fields of scientific research due to its unique chemical properties.
Mechanism of Action
- The primary target of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine is pyruvate kinase (PKM) . Pyruvate kinase is an enzyme involved in glycolysis, specifically catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. PKM plays a crucial role in energy production and metabolic regulation in humans .
- Changes in PKM activity may impact downstream processes, including ATP production, cell growth, and proliferation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine typically involves the reaction of 1,4-benzodioxane with ethylamine under specific conditions. The process generally includes:
Starting Materials: 1,4-benzodioxane and ethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: This compound has a similar structure but with a ketone group instead of an amine group.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound has a butanoic acid group attached to the benzodioxane ring.
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is unique due to its specific amine group, which allows it to participate in a variety of chemical reactions and biological interactions that are not possible with its analogs. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUSRLBOAUOYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389825 | |
Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122416-41-5 | |
Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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